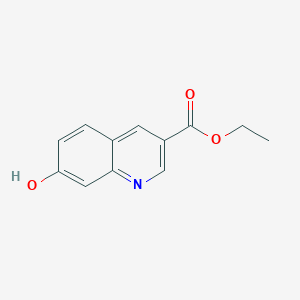

Ethyl 7-hydroxyquinoline-3-carboxylate

Vue d'ensemble

Description

Ethyl 7-hydroxyquinoline-3-carboxylate is a chemical compound with the molecular formula C12H11NO3 . It is a derivative of quinoline, a type of heterocyclic aromatic organic compound .

Synthesis Analysis

The synthesis of quinoline derivatives, such as this compound, often involves the Friedlander condensation of o-aminobenzophenones and diethylmalonate . This reaction is followed by a reaction with POCl3 to obtain the final product . The synthesis process is generally carried out by refluxing an alcoholic solution or an organic solvent .Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The compound also contains an ethyl ester group attached to the quinoline ring .Chemical Reactions Analysis

Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system, undergoing nucleophilic and electrophilic substitution reactions . The Friedlander approach, involving an aromatic o-aminoaldehyde or ketone and a carbonyl compound containing reactive α-methylene functionality, is commonly used for the synthesis of quinolines .Physical and Chemical Properties Analysis

This compound has a molecular weight of 217.22 . It has a high gastrointestinal absorption and is BBB permeant . Its Log Po/w (iLOGP) is 2.1, indicating its lipophilicity .Applications De Recherche Scientifique

Antioxidant Activity and Analytical Methods

A critical review of analytical methods for determining antioxidant activity highlighted the significance of antioxidants in fields like food engineering, medicine, and pharmacy. It discussed several tests for assessing antioxidant capacity, such as ORAC, HORAC, TRAP, and TOSC, based on hydrogen atom transfer, and electron transfer tests like CUPRAC and FRAP. These methods, relying on spectrophotometry, have been applied to analyze the antioxidant capacity of complex samples, underlining the relevance of antioxidants in scientific research (Munteanu & Apetrei, 2021).

Excited-State Hydrogen Atom Transfer

Excited-state hydrogen atom transfer (ESHAT) reactions along hydrogen-bonded solvent wire clusters attached to aromatic molecules like 7-hydroxyquinoline, which shares structural similarities with Ethyl 7-hydroxyquinoline-3-carboxylate, were reviewed. These investigations shed light on the mechanistic pathways and the role of solvent wire configurations in facilitating ESHAT, offering insights into reaction mechanisms and the potential for designing novel photochemical processes (Manca, Tanner, & Leutwyler, 2005).

Medicinal Chemistry Insights

Research on 8-Hydroxyquinoline, a compound structurally related to this compound, has demonstrated its significant biological activities, leading to its exploration for developing broad-spectrum drug molecules for various diseases. Synthetic modifications aim to enhance its potency against cancer, HIV, and neurodegenerative disorders, highlighting the compound's versatility and potential in drug development (Gupta, Luxami, & Paul, 2021).

Redox Mediators in Organic Pollutant Treatment

The role of enzymes and redox mediators in degrading recalcitrant organic pollutants presents a novel approach to wastewater treatment. This method, which involves the use of enzymes like laccases and peroxidases in conjunction with redox mediators, showcases the potential for environmental remediation techniques. The synergistic action of these components can significantly enhance the degradation efficiency of pollutants, offering a promising avenue for industrial and environmental applications (Husain & Husain, 2007).

Coordination Properties with Metals

A review focusing on natural antioxidant molecules' ability to form complexes with metals like Al(III) and Fe(III) provided insights into their coordination properties. This research is crucial for designing molecule-based metal carriers that could enhance metal intake or removal in organisms, demonstrating the interdisciplinary applications of this compound-related compounds in both health and environmental sciences (Malacaria et al., 2021).

Safety and Hazards

The safety data sheet for Ethyl 7-hydroxyquinoline-3-carboxylate indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin, eyes, or clothing .

Orientations Futures

While the specific future directions for Ethyl 7-hydroxyquinoline-3-carboxylate are not mentioned in the retrieved sources, quinoline derivatives continue to be a focus of research due to their wide range of bioactivities . The development of new methods for the preparation of these important quinolines and the improvement of existing synthetic methods represents an urgent challenge .

Mécanisme D'action

Target of Action

Ethyl 7-hydroxyquinoline-3-carboxylate is a derivative of quinoline, a heterocyclic compound that has been found to have versatile applications in the fields of industrial and synthetic organic chemistry . Quinoline and its derivatives are known to play a major role in medicinal chemistry, serving as a scaffold for leads in drug discovery . .

Mode of Action

The mode of action of this compound is not clearly defined in the available literature. As a quinoline derivative, it is likely to interact with its targets in a manner similar to other quinoline-based compounds. These interactions often result in changes at the molecular level, which can lead to various biological and pharmaceutical activities .

Biochemical Pathways

Quinoline and its derivatives are known to influence a wide range of biological and pharmaceutical activities . Therefore, it can be inferred that this compound may also affect multiple biochemical pathways, leading to downstream effects.

Result of Action

Given its structural similarity to other quinoline derivatives, it may exhibit a range of biological and pharmaceutical activities .

Analyse Biochimique

Biochemical Properties

Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the quinoline derivative.

Cellular Effects

Quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of Ethyl 7-hydroxyquinoline-3-carboxylate in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been studied yet .

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is currently unavailable .

Propriétés

IUPAC Name |

ethyl 7-hydroxyquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)9-5-8-3-4-10(14)6-11(8)13-7-9/h3-7,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZIKWZHREHOEEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2723778.png)

![(E)-4-(Dimethylamino)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2723781.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(1,3-benzoxazol-2-yl)propanamide;hydrochloride](/img/structure/B2723784.png)

![N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2723785.png)

![2-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2723791.png)

![8-[(2-Chlorophenyl)methylsulfanyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2723799.png)